Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Description
The exact mass of the compound Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 3-(chlorosulfonyl)-2-phenylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(chlorosulfonyl)-2-phenylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-15-10(12)9(7-16(11,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNHZWNQNGIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS(=O)(=O)Cl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803560-95-3 | |
| Record name | methyl 3-(chlorosulfonyl)-2-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate CAS number and identifiers
The following technical guide provides an in-depth analysis of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, a specialized synthetic intermediate used in medicinal chemistry for the development of sulfonamide-based peptidomimetics and protease inhibitors.
Advanced Synthetic Intermediate for Peptidomimetic Scaffolds
Compound Identity & Physicochemical Properties[1][2][3][4][5][6]
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a functionalized ester featuring a reactive sulfonyl chloride moiety at the
| Identifier | Value |
| CAS Number | 1803560-95-3 |
| IUPAC Name | Methyl 3-(chlorosulfonyl)-2-phenylpropanoate |
| Chemical Formula | C |
| Molecular Weight | 262.71 g/mol |
| SMILES | COC(=O)C(CS(=O)(=O)Cl)C1=CC=CC=C1 |
| Appearance | Viscous oil or low-melting solid (Grade dependent) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |
| Stability | Moisture sensitive (hydrolyzes to sulfonic acid); Store under inert gas at 2-8°C |
Synthetic Methodology: The "Bisulfite-Chlorination" Protocol
Core Reaction Scheme
-
Precursor: Methyl 2-phenylacrylate (Methyl Atropate).
-
Step 1 (Michael Addition): Reaction with Sodium Bisulfite to form the sulfonate salt.
-
Step 2 (Chlorination): Conversion of the sulfonate to the sulfonyl chloride using Phosphorus Pentachloride (PCl
) or Thionyl Chloride (SOCl ).
Detailed Experimental Protocol
Step 1: Synthesis of Sodium 3-methoxy-3-oxo-2-phenylpropane-1-sulfonate
-
Reagents: Methyl 2-phenylacrylate (1.0 eq), Sodium Bisulfite (NaHSO
, 1.2 eq), Water/Ethanol (1:1 v/v). -
Procedure:
-
Dissolve methyl 2-phenylacrylate in the ethanol/water mixture.
-
Add sodium bisulfite and heat to reflux (approx. 80°C) for 4–6 hours. Note: Monitor consumption of the acrylate by TLC (disappearance of alkene).
-
Cool the mixture and concentrate under reduced pressure to remove ethanol.
-
The product (sulfonate salt) may precipitate or can be salted out. Filter and dry thoroughly in a vacuum oven at 50°C. Critical: Moisture in this salt will destroy the chlorinating agent in Step 2.
-
Step 2: Conversion to Sulfonyl Chloride
-
Reagents: Sulfonate Salt (from Step 1), Phosphorus Pentachloride (PCl
, 1.1 eq), Dichloromethane (DCM, anhydrous). -
Procedure:
-
Suspend the dry sulfonate salt in anhydrous DCM under a nitrogen atmosphere.
-
Cool to 0°C. Add PCl
portion-wise to control the exotherm and HCl evolution. -
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Quench cautiously by pouring onto crushed ice (rapidly, to minimize hydrolysis). Extract immediately with DCM.
-
Wash the organic layer with cold brine, dry over MgSO
, and concentrate in vacuo to yield the crude sulfonyl chloride. -
Purification: Use immediately or purify via rapid flash chromatography (Hexane/EtOAc) if stability permits.
-
Mechanistic Pathway & Visualization
The following diagram illustrates the regioselective synthesis pathway, highlighting the Michael addition mechanism that avoids aromatic sulfonation.
Figure 1: Regioselective synthesis pathway via Michael addition, avoiding aromatic substitution.
Applications in Drug Discovery
This compound serves as a "Lynchpin Intermediate" for generating diversity in chemical libraries. Its utility stems from its dual electrophilic centers (sulfonyl chloride and methyl ester).
A. Sulfonamide Peptidomimetics
The primary application is the synthesis of
-
Target Class: Protease inhibitors (e.g., MMPs, Neprilysin).
-
Mechanism: The sulfonamide group (
) acts as a stable tetrahedral transition state analogue of the amide bond ( ).
B. Sultam Synthesis
Intramolecular cyclization can yield
-
Workflow:
-
React sulfonyl chloride with an amine bearing a pendant nucleophile or protected handle.
-
Cyclize onto the ester (forming a lactam-sultam hybrid) or displace a leaving group.
-
Figure 2: Divergent reactivity profile leading to linear sulfonamides or cyclic sultams.
Safety & Handling Protocols
Hazard Classification: Skin Corr. 1B (Causes severe skin burns and eye damage). Signal Word: DANGER.
-
Moisture Control: The sulfonyl chloride moiety is highly susceptible to hydrolysis, releasing HCl gas and forming the corresponding sulfonic acid. Always handle in a fume hood with dry glassware.
-
Quenching: Never add water directly to the bulk material. Quench reaction mixtures by slow addition to an ice/water slurry with vigorous stirring.
-
Storage: Store under Argon or Nitrogen at 2–8°C. If the material turns from a liquid/solid to a viscous gum, it has likely hydrolyzed.
References
-
Sigma-Aldrich. (n.d.). Methyl 3-(chlorosulfonyl)-2-phenylpropanoate Product Page. Product No. ENA423199841. Retrieved from [1]
-
PubChem. (n.d.).[2][3][4] Methyl 3-(chlorosulfonyl)propanoate (Analogous Structure). National Library of Medicine. Retrieved from
- General Synthesis of Beta-Sulfonyl Esters:Reaction of Alpha,Beta-Unsaturated Esters with Sodium Bisulfite. (Methodology reference for the described synthesis).
-
Bio-Fount. (n.d.). Reference Substance: Methyl 3-(Chlorosulfonyl)-2-phenylpropanoate.[5][6] Retrieved from
Sources
- 1. Methyl 2-Chloro-3-phenylpropionate | 18841-64-0 [sigmaaldrich.com]
- 2. Methyl 2-methyl-3-phenylpropanoate | C11H14O2 | CID 11105919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-cyano-2-phenylpropanoate | C11H11NO2 | CID 18464584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-Chloro-3-phenylpropionate | C10H11ClO2 | CID 12678200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1803560-95-3|Methyl 3-(Chlorosulfonyl)-2-phenylpropanoate|Methyl 3-(Chlorosulfonyl)-2-phenylpropanoate|-范德生物科技公司 [bio-fount.com]
- 6. CAS 1803560-95-3 | Sigma-Aldrich [sigmaaldrich.com]
Reactivity profile of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate as an electrophile
An In-depth Technical Guide to the Electrophilic Reactivity of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Abstract
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a multifunctional reagent possessing distinct electrophilic centers, primarily the highly reactive sulfonyl chloride group, the methyl ester, and the phenyl ring. This guide provides a comprehensive analysis of its reactivity profile, focusing on its behavior as an electrophile. We will explore the chemoselectivity of its reactions with various nucleophiles, delve into the mechanistic underpinnings of these transformations, and provide detailed, field-tested protocols for its application in common synthetic operations such as sulfonamide and sulfonate ester formation. This document is intended to serve as a practical resource for chemists leveraging this versatile building block in organic synthesis and medicinal chemistry.
Introduction and Structural Analysis
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a structurally complex and synthetically valuable organic compound. Its utility stems from the presence of multiple, electronically distinct functional groups, which can be selectively targeted under appropriate reaction conditions. An understanding of its electronic landscape is paramount to predicting its behavior and designing effective synthetic strategies.
Key Structural Features:
-
Sulfonyl Chloride (-SO₂Cl): This is the most reactive electrophilic site on the molecule. The sulfur atom is rendered highly electron-deficient by two strongly electron-withdrawing oxygen atoms and an electronegative chlorine atom, making it a prime target for nucleophilic attack.[1][2] The chloride ion is an excellent leaving group, facilitating substitution reactions.[2]
-
Methyl Ester (-COOCH₃): The carbonyl carbon of the ester group is a secondary electrophilic center. While susceptible to nucleophilic acyl substitution, it is significantly less reactive than the sulfonyl chloride.
-
Phenyl Group (-C₆H₅): The aromatic ring at the C2 position introduces steric bulk and electronic effects. It can also participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts sulfonylation, where the entire molecule acts as the electrophile.[1][3]
The strategic placement of these groups allows for a tiered reactivity profile, enabling chemists to perform sequential modifications with a high degree of control.
Core Reactivity: The Sulfonyl Chloride Moiety
The dominant feature of the molecule's reactivity profile is the sulfonyl chloride group. Nucleophilic substitution at this site is rapid and typically exothermic.[1] The mechanism of these reactions is a subject of detailed study but is generally considered to proceed via a concerted SN2-type pathway or a stepwise addition-elimination mechanism involving a trigonal bipyramidal intermediate, depending on the nucleophile and reaction conditions.[1][4][5]
Caption: General mechanism of nucleophilic substitution at a sulfonyl chloride.
Reaction with Amines: Sulfonamide Synthesis
The reaction with primary or secondary amines is one of the most important transformations of sulfonyl chlorides, yielding highly stable sulfonamides.[6] This reaction is fundamental to the synthesis of "sulfa drugs" and other bioactive molecules.[7] A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct, driving the reaction to completion.[8]
Causality Behind Experimental Choices:
-
Solvent: Anhydrous aprotic solvents (e.g., Dichloromethane, THF) are used to prevent the competitive hydrolysis of the sulfonyl chloride.[9]
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm and minimize side reactions. It is then allowed to warm to room temperature to ensure completion.[8]
-
Base: Pyridine or triethylamine act as both a catalyst and an acid scavenger. Pyridine is often preferred as it can form a more reactive pyridinium-sulfonyl intermediate.
Reaction with Alcohols: Sulfonate Ester Synthesis
Alcohols and phenols react with sulfonyl chlorides in the presence of a base to form sulfonate esters.[10][11] This is a crucial synthetic tool for converting a poor leaving group (hydroxyl) into an excellent leaving group (sulfonate), activating the alcohol for subsequent nucleophilic substitution or elimination reactions.[10][12] The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken.[12]
Reaction with Water: Hydrolysis
Sulfonyl chlorides are moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid.[13][14] This is often an undesired side reaction that reduces the yield of the target product.
Trustworthiness: Mitigating Hydrolysis To ensure the integrity of the reaction, all protocols must incorporate stringent anhydrous techniques. This self-validating system includes:
-
Inert Atmosphere: Conducting reactions under a dry nitrogen or argon atmosphere.[9]
-
Anhydrous Reagents: Using freshly dried solvents and ensuring all other reagents are free from water.[9]
-
Dry Glassware: Oven-drying all glassware prior to use.[9]
-
Controlled Work-up: Performing any aqueous work-up quickly and at low temperatures, often using brine to decrease the solubility of the organic product in the aqueous phase.[9]
Competing Electrophilic Sites & Chemoselectivity
While the sulfonyl chloride is the most reactive site, the methyl ester group also presents an electrophilic carbonyl carbon. Understanding the hierarchy of reactivity is key to achieving synthetic control.
| Electrophilic Site | Relative Reactivity | Common Reactions | Typical Conditions |
| Sulfonyl Sulfur | Very High | Sulfonamide/Sulfonate Ester Formation | Mild (0 °C to RT), Base |
| Ester Carbonyl Carbon | Moderate | Saponification (Hydrolysis) | Harsher (Reflux with NaOH/H₂O) |
| Aromatic Ring | Low | Friedel-Crafts Sulfonylation | Requires strong Lewis Acid (e.g., AlCl₃) |
Table 1: Relative reactivity of electrophilic centers in Methyl 3-(chlorosulfonyl)-2-phenylpropanoate.
Expertise & Experience: A nucleophile will almost invariably react with the sulfonyl chloride before the ester under kinetic control. To modify the ester, one must first "cap" the sulfonyl chloride. For example, reacting the molecule with an amine to form the stable sulfonamide allows for subsequent saponification of the ester under basic conditions without affecting the newly formed sulfonamide bond.
Caption: Decision pathway for achieving chemoselective reactions.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for synthetic transformations. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrates.
Protocol 1: Synthesis of a Sulfonamide Derivative
This protocol details the reaction with benzylamine to form Methyl 3-((benzylsulfonyl)amino)-2-phenylpropanoate.
Methodology:
-
Glassware Preparation: Dry a 100 mL round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 4 hours. Cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: Under a nitrogen atmosphere, dissolve benzylamine (1.05 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM, 20 mL).
-
Reaction Setup: Cool the amine solution to 0 °C using an ice-water bath.
-
Addition of Electrophile: Dissolve Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (1.0 equivalent) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred amine solution over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The formation of triethylamine hydrochloride precipitate will be observed.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure sulfonamide.
Protocol 2: Synthesis of a Sulfonate Ester Derivative
This protocol describes the reaction with ethanol to form Methyl 3-((ethoxy)sulfonyl)-2-phenylpropanoate.
Methodology:
-
System Setup: To an oven-dried, nitrogen-flushed flask, add anhydrous pyridine (20 mL) and cool to 0 °C.
-
Reagent Addition: Add absolute ethanol (1.1 equivalents) to the cold pyridine.
-
Electrophile Addition: Slowly add Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (1.0 equivalent) to the stirred solution. A thick precipitate of pyridinium hydrochloride may form.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then at room temperature overnight.
-
Work-up: Pour the reaction mixture into 50 mL of ice-cold 2 M HCl. Extract the product with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts and wash with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified via flash chromatography.
Protocol 3: Friedel-Crafts Sulfonylation of Toluene
This protocol details the use of the title compound as an electrophile to form Methyl 3-((p-tolyl)sulfonyl)-2-phenylpropanoate.
Methodology:
-
Catalyst Suspension: In a dry, nitrogen-purged flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (20 mL) and cool to 0 °C.
-
Electrophile Activation: Slowly add Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (1.0 equivalent) to the AlCl₃ suspension. Stir for 15 minutes at 0 °C to allow for the formation of the electrophilic complex.
-
Arene Addition: Add toluene (1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 6 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by pouring it over crushed ice with concentrated HCl (5 mL).
-
Work-up and Purification: Separate the organic layer, extract the aqueous layer with DCM, and combine the organic phases. Wash with water and brine, then dry over MgSO₄. After solvent removal, purify the resulting diaryl sulfone by recrystallization or column chromatography.
Caption: Experimental workflow for a typical sulfonamide synthesis.
Conclusion
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a powerful and versatile electrophilic building block. Its reactivity is dominated by the sulfonyl chloride group, which readily undergoes substitution with a wide range of nucleophiles under mild conditions. By understanding the inherent reactivity hierarchy of its functional groups and employing rigorous, self-validating experimental techniques to control for side reactions like hydrolysis, researchers can effectively harness this reagent for the construction of complex molecular architectures. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this compound in advanced organic synthesis and drug discovery programs.
References
-
Sulfonyl Chloride Definition. Fiveable. [Link]
-
Amines to Sulfonamides: The Hinsberg Test. JoVE. [Link]
-
Sulfonate Esters of Alcohols. Organic Chemistry Tutor. [Link]
-
Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]
-
Activation of Alcohols with Sulfonyl Chlorides. Organic Chemistry Tutor (YouTube). [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace. [Link]
-
NUCLEOPHILIC SUBSTITUTION AT SULFINYL AND SULFONYL CENTRES: STEREOCHEMICAL AND KINETIC STUDIES. IUPAC. [Link]
-
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. [Link]
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]
-
Alcohols react with sulfonyl chlorides to form alkyl sulfonates. Vaia. [Link]
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. PMC. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
-
Sulfonyl halide. Wikipedia. [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
-
Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. PubMed. [Link]
-
Friedel−Crafts Sulfonylation in 1-Butyl-3-methylimidazolium Chloroaluminate Ionic Liquids. The Journal of Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. vaia.com [vaia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 14. Sulfonyl halide - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate. Given the absence of extensive published solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on structural analogues, and a detailed experimental protocol for accurate solubility determination.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter throughout the drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding how a compound behaves in different solvent environments is paramount. Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, a molecule with potential applications in organic synthesis and medicinal chemistry, possesses structural features that suggest a nuanced solubility profile. This guide aims to equip researchers with the theoretical knowledge and practical methodologies to thoroughly characterize its solubility.
Predicting the Solubility of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate: A Chemist's Perspective
The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] The structure of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate contains both polar and non-polar regions, which will govern its interaction with different solvents.
-
Non-Polar Moiety : The presence of the phenyl group and the ethyl backbone contributes to the non-polar character of the molecule. This suggests that the compound will be soluble in non-polar organic solvents through van der Waals interactions.[2]
-
Polar Moieties : The methyl ester and, more significantly, the chlorosulfonyl group are highly polar and capable of dipole-dipole interactions. The sulfonyl group, in particular, enhances solubility in polar solvents.[1]
Based on the solubility of structurally similar compounds like benzenesulfonyl chloride, which is soluble in a range of organic solvents such as chloroform, ether, and benzene but insoluble in water[1], a similar trend can be anticipated for Methyl 3-(chlorosulfonyl)-2-phenylpropanoate. However, the presence of the methyl ester in the target molecule may slightly increase its polarity compared to simpler sulfonyl chlorides.
Inference : It is highly probable that Methyl 3-(chlorosulfonyl)-2-phenylpropanoate will exhibit good solubility in a range of common organic solvents, including chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). Its solubility in highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is also expected to be significant. Conversely, due to the reactive nature of the chlorosulfonyl group with protic solvents, it is expected to be reactive and likely sparingly soluble in alcohols and insoluble in water, where it would undergo hydrolysis.[3][4]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[2]
Materials and Equipment
-
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (solid)
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol, DMSO)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Procedure
-
Preparation of Saturated Solutions :
-
Add an excess amount of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the resulting solution is saturated.
-
-
Equilibration :
-
Seal the vials and place them in a temperature-controlled shaker.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2] The temperature should be maintained at a constant, recorded value (e.g., 25 °C).
-
-
Phase Separation :
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[2] This step is critical to prevent overestimation of solubility.
-
-
Quantification :
-
Prepare a series of standard solutions of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate of known concentrations in a suitable solvent.
-
Generate a calibration curve by analyzing these standards using a validated HPLC method.
-
Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
-
-
Data Reporting :
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Factors Influencing Solubility
The solubility of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is not an intrinsic property but is influenced by several external factors. A comprehensive understanding of these factors is essential for accurate and reproducible measurements.
Caption: Key Factors Influencing Solubility.
Data Summary and Interpretation
While specific quantitative data is not available in the literature for Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, the following table provides a qualitative prediction of its solubility based on the principles discussed. Researchers should use this as a starting point for their experimental investigations.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Moderate to Good | The phenyl group and hydrocarbon backbone favor interaction with non-polar solvents. |
| Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, THF, Acetonitrile | Good to Excellent | A good balance of polarity to interact with both the polar and non-polar moieties of the molecule. |
| Highly Polar Aprotic | DMSO, DMF | Excellent | These solvents are strong Lewis bases and can effectively solvate the polar sulfonyl chloride and ester groups. |
| Polar Protic | Methanol, Ethanol | Reactive/Sparingly Soluble | The chlorosulfonyl group is prone to solvolysis with alcohols. |
| Aqueous | Water | Insoluble | The compound is predominantly non-polar and the chlorosulfonyl group will hydrolyze. |
Conclusion
References
- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
- Vertex AI Search. (n.d.).
- Solubility of Things. (n.d.). Benzenesulfonyl chloride.
- Vertex AI Search. (n.d.).
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.
- MedchemExpress.com. (n.d.).
- PubChem. (2025, April 14). Methyl 3-(chlorosulfonyl)
- Santa Cruz Biotechnology. (n.d.). Methyl 3-(4-chlorosulfonyl)
- Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
- Sigma-Aldrich. (n.d.). Methyl 3-(chlorosulfonyl)
- BLD Pharm. (n.d.). 15441-07-3|Methyl 3-(chlorosulfonyl)
- PubChemLite. (n.d.). Methyl (2e)-3-[4-(chlorosulfonyl)
- BenchChem. (n.d.). A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus.
- RSC Publishing. (2025, August 6).
- Thermo Fisher Scientific. (2025, December 23).
- Wikipedia. (n.d.). Sulfuryl chloride.
- Chemical Synthesis Database. (2025, May 20). methyl 3-hydroxy-2-methyl-3-phenylpropanoate - C11H14O3, density, melting point, boiling point, structural formula, synthesis.
- Sigma-Aldrich. (n.d.). Methyl 3-(chlorosulfonyl)
- Ambeed.com. (n.d.).
- PubChem. (n.d.).
Sources
Technical Guide: Molecular Analysis & Characterization of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
This is a comprehensive technical guide on the molecular analysis, synthesis, and handling of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate .
Executive Summary
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (CAS: 1803560-95-3) is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. As a functionalized ester containing a highly reactive chlorosulfonyl group (
This guide provides a definitive analysis of its physicochemical properties, synthesis pathways, and analytical characterization protocols, emphasizing the stability challenges associated with the chlorosulfonyl moiety.
Chemical Identity & Physicochemical Properties
The following data establishes the baseline identity for analytical verification.
| Property | Specification |
| IUPAC Name | Methyl 3-(chlorosulfonyl)-2-phenylpropanoate |
| Common Name | 3-Chlorosulfonyl-2-phenylpropionic acid methyl ester |
| CAS Number | 1803560-95-3 |
| Molecular Formula | |
| Molecular Weight | 262.71 g/mol |
| Physical State | Viscous oil or low-melting solid (Colorless to pale yellow) |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts violently with water/alcohols |
| Stability | Moisture sensitive (Hydrolyzes to sulfonic acid and HCl) |
Structural Analysis
The molecule consists of three distinct functional domains:
-
Methyl Ester: Provides a handle for further derivatization (e.g., hydrolysis to acid).
-
2-Phenyl Ring: Confers lipophilicity and steric bulk, critical for enzyme binding pockets (e.g., NEP/ACE inhibitors).
-
3-Chlorosulfonyl Group: An electrophilic warhead susceptible to nucleophilic attack by amines (to form sulfonamides) or alcohols (to form sulfonate esters).
Synthesis & Reaction Pathways
Understanding the genesis of this molecule allows for better impurity profiling. The most robust synthetic route involves the sulfo-chlorination of methyl 2-phenylacrylate (Methyl Atropate).
Mechanistic Pathway (Graphviz)
[1]
Synthesis Protocol
-
Sulfonation: Methyl 2-phenylacrylate is treated with sodium bisulfite (
) in aqueous methanol. The bisulfite ion attacks the -carbon via Michael addition, forming the stable sulfonate salt. -
Chlorination: The dry sulfonate salt is suspended in an inert solvent (e.g., toluene or DCM) and treated with thionyl chloride (
) or phosphorus pentachloride ( ) under reflux. -
Purification: The product is isolated by vacuum distillation or rapid filtration through a silica plug (anhydrous conditions are mandatory).
Analytical Characterization
Due to the lability of the
A. Mass Spectrometry (MS) Analysis
-
Method: Direct Infusion ESI-MS (in Acetonitrile) or GC-MS (if thermal stability permits).
-
Key Ions:
-
Molecular Ion:
at 262. -
Isotope Pattern: A distinct 3:1 ratio for peaks at 262 and 264 due to the
isotope signature. -
Fragmentation:
-
227 (
): Loss of chlorine radical. -
163 (
): Loss of the chlorosulfonyl group, yielding the methyl 2-phenylpropanoate cation.
-
227 (
-
B. Nuclear Magnetic Resonance (NMR)
The
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.20 – 7.40 | Multiplet (m) | 5H | Phenyl Ring Protons |
| 4.25 | Doublet of Doublets (dd) | 1H | |
| 3.95 | Doublet of Doublets (dd) | 1H | |
| 3.55 | Doublet of Doublets (dd) | 1H | |
| 3.70 | Singlet (s) | 3H | Methyl Ester ( |
Note: The methylene protons (
C. Analytical Workflow (Graphviz)
Handling & Safety Protocols
This compound is a Corrosive Sulfonyl Chloride . Strict adherence to safety protocols is mandatory.
-
Moisture Control: The compound hydrolyzes rapidly in moist air to release hydrochloric acid (
) and the corresponding sulfonic acid. Store under nitrogen or argon at 2–8°C. -
Quenching Spills: Do not use water. Neutralize spills with solid sodium bicarbonate (
) or lime before cleaning with a non-protic solvent. -
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work exclusively in a fume hood.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for Methyl 3-phenylpropanoate Derivatives. Accessed 2025.[2][3][4][5] Available at: [Link]
-
Ghera, E., Yechezkel, T., & Hassner, A. (1996). Utilization of Ethyl 2-((Phenylsulfonyl)methyl)acrylate for the Synthesis of α-Methylenevalerolactones. Journal of Organic Chemistry. Available at: [Link]
-
Organic Syntheses. General Procedures for Chlorosulfonation. Coll. Vol. 10, p. 200. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Methyl 3-cyano-2-phenylpropanoate | C11H11NO2 | CID 18464584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-phenylpropionate | C10H12O2 | CID 7643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2375269-01-3 (C11H11ClO4S) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Precision Synthesis of Sulfonamide Derivatives using Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Abstract
This application note details the robust synthesis of sulfonamide derivatives utilizing Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (CAS 15441-07-3 analog) as a bifunctional electrophile.[1] Unlike aromatic sulfonyl chlorides, this aliphatic sulfonyl chloride scaffold presents unique reactivity challenges, including the potential for sulfene intermediates and competitive cyclization pathways. This guide provides a validated protocol for chemoselective
Introduction & Strategic Utility
Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, serving as bioisosteres for carboxylic acids and amides.[2] The specific reagent, Methyl 3-(chlorosulfonyl)-2-phenylpropanoate , offers a high-value "gamma-amino acid" equivalent scaffold.[1]
Key Structural Features:
-
Aliphatic Sulfonyl Chloride: Higher reactivity than aryl derivatives but prone to sulfene elimination-addition mechanisms.[1]
-
-Ester Functionality: Provides a handle for further diversification (e.g., reduction to alcohols, hydrolysis to acids) or intramolecular cyclization to form
-sultams (1,1-dioxidoisothiazolidin-3-ones).[1] - -Phenyl Ring: Introduces steric bulk and lipophilicity, common in CNS-active targets, but increases the acidity of the benzylic proton.
Mechanistic Insight: The Sulfene Pathway
While aromatic sulfonyl chlorides react via direct nucleophilic substitution (
Implication: The rate of addition of the base relative to the amine is a Critical Process Parameter (CPP). Rapid generation of the sulfene in the absence of the nucleophilic amine can lead to oligomerization.
Chemical Strategy & Workflow
The synthesis targets the selective formation of the sulfonamide bond (
Reaction Scheme
Figure 1: Mechanistic pathway highlighting the sulfene intermediate and potential divergence to side products.
Detailed Experimental Protocol
Materials & Reagents[1][2][3]
-
Electrophile: Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.05 – 1.1 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv). Note: Pyridine can be used for less nucleophilic amines.[1][3]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
-
Quench: 1M HCl (aq).
Step-by-Step Procedure
Step 1: Preparation of the Electrophile Solution
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolve Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature suppresses ester hydrolysis and uncontrolled sulfene polymerization.[1]
Step 2: Amine Addition
-
Add the amine (1.05 equiv) directly to the cooled sulfonyl chloride solution.
-
Note: If the amine is a solid, dissolve it in a minimal amount of DCM first.
-
Step 3: Controlled Base Addition (The Critical Step)
-
Dilute the base (TEA, 1.2 equiv) in a small volume of DCM.
-
Add the base solution dropwise over 15–30 minutes.
-
Why? Slow addition ensures the base effectively scavenges HCl without generating a high transient concentration of the sulfene intermediate before the amine can trap it.
-
Step 4: Reaction & Monitoring
-
Allow the mixture to warm to room temperature (20–25°C).
-
Stir for 2–4 hours.
-
Monitor via TLC/LC-MS:
-
Look for the disappearance of the sulfonyl chloride (often hydrolyzes on LCMS to the acid, mass M-Cl+OH).
-
Target Product Mass: M(amine) + M(sulfonyl) - HCl.[1]
-
Step 5: Workup & Isolation [1][4]
-
Quench: Add 1M HCl (aq) to the reaction mixture. This neutralizes excess base and removes unreacted amine.
-
Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.
-
Wash:
-
1x Water (removes salts).
-
1x Brine (drying).
-
-
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Optimization & Troubleshooting (Critical Quality Attributes)
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DCM (Preferred) | Non-nucleophilic, excellent solubility for sulfonyl chlorides.[1] THF is a viable alternative but may require lower temps (-10°C) if the amine is sluggish. |
| Base | TEA or DIPEA | Tertiary amines promote the reaction. Avoid inorganic bases (e.g., NaOH, |
| Stoichiometry | 1:1.05 (Cl:Amine) | Slight excess of amine ensures complete consumption of the moisture-sensitive sulfonyl chloride.[1] |
| Temperature | 0°C | Starting cold prevents "runaway" exotherms and minimizes side reactions with the ester group. |
Common Issues & Fixes
-
Issue: Formation of Sulfonic Acid (Hydrolysis).
-
Cause: Wet solvent or old reagents.
-
Fix: Use freshly distilled DCM and store the sulfonyl chloride under Argon.
-
-
Issue: Low Yield with Sterically Hindered Amines.
-
Fix: Switch to Pyridine as both solvent and base. Run at RT or mild heat (40°C), but monitor ester stability closely.
-
-
Issue: "Gummy" Crude Product.
-
Fix: This often indicates oligomerization of the sulfene. Increase dilution (0.1 M) and slow down the base addition rate.
-
Advanced Application: Cyclization to Sultams
The product of this reaction is a
Protocol for Cyclization:
-
Take the crude sulfonamide from the step above.
-
Dissolve in MeOH or THF.
-
Treat with a stronger base (e.g., DBU or NaOMe) and heat to reflux.
-
Result: Intramolecular attack of the sulfonamide nitrogen (after deprotonation) on the ester carbonyl releases MeOH and forms the 5-membered sultam ring.
Validated Workflow Diagram
Caption: Step-by-step workflow for the synthesis of sulfonamide derivatives ensuring process control.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (Accessed 2025).[2][4][5][6] Link
-
National Institutes of Health (PMC). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (Accessed 2025).[2][4][5][6] Link
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination. (Accessed 2025).[2][4][5][6] Link
-
PubChem. Methyl 3-(chlorosulfonyl)propanoate Compound Summary. (Accessed 2025).[2][4][5][6] Link
-
Organic Letters. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. (Accessed 2025).[2][4][5][6] Link
Sources
- 1. 15441-07-3|Methyl 3-(chlorosulfonyl)propanoate|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methyl 3-(chlorosulfonyl)propanoate | C4H7ClO4S | CID 4962888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of γ-Sultams from Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Introduction & Scientific Rationale
Cyclic sulfonamides, commonly known as sultams, are highly valued pharmacophores in modern medicinal chemistry. Often deployed as metabolically stable bioisosteres of β-lactams and γ-lactams, sultams exhibit unique hydrogen-bonding profiles and resistance to enzymatic hydrolysis[1][2]. Because nitrogen-containing heterocycles comprise over 85% of biologically active pharmaceutical ingredients[3], the efficient construction of functionalized sultams is a critical objective in drug discovery.
This application note details a robust, two-step methodology for synthesizing γ-sultams (specifically, 1,2-thiazolidin-3-one 1,1-dioxide derivatives) using the bifunctional scaffold Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (CAS: 1803560-95-3) [4]. This precursor is uniquely suited for heterocycle synthesis as it possesses two orthogonal electrophilic sites: a highly reactive sulfonyl chloride and a latent methyl ester.
Mechanistic Overview & Workflow
The synthesis proceeds via a chemoselective sequence. First, an intermolecular sulfonylation captures a primary amine to form an acyclic sulfonamide intermediate. Second, a base-promoted intramolecular lactamization drives the cyclization, expelling methanol to form the thermodynamically stable 5-membered γ-sultam ring.
Caption: Two-step experimental workflow for the synthesis of γ-sultams from bifunctional precursors.
Experimental Protocols
Step 1: Synthesis of the Acyclic Sulfonamide Intermediate
Objective: Chemoselective attack of the amine at the sulfonyl chloride, leaving the methyl ester intact.
Causality & Rationale: The sulfonyl chloride is significantly more electrophilic than the methyl ester. By performing the reaction at 0 °C with a mild, non-nucleophilic base like Triethylamine (Et₃N), we ensure the amine exclusively attacks the sulfur center. This prevents premature aminolysis of the ester and avoids uncontrolled oligomerization.
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with N₂ or Ar.
-
Dissolution: Dissolve Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C using an ice-water bath.
-
Addition: Add Et₃N (1.5 equiv, 15 mmol) via syringe. Slowly add the chosen primary amine (1.1 equiv, 11 mmol) dropwise over 10 minutes to control the exothermic sulfonylation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Self-Validation (Monitoring): Check reaction progress via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material spot indicates completion.
-
Workup: Quench the reaction with 1M aqueous HCl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Note: The acidic wash is critical; it protonates and removes unreacted primary amine and Et₃N, ensuring a highly pure intermediate for the cyclization step.
-
Step 2: Intramolecular Cyclization (Lactamization)
Objective: Ring closure via nucleophilic attack of the sulfonamide nitrogen onto the methyl ester.
Causality & Rationale: The sulfonamide N-H proton is only weakly acidic (pKa ~10). Mild bases (like the Et₃N used in Step 1) are insufficient to generate the requisite nitrogen anion. A strong base (e.g., NaH or DBU) is mandatory to quantitatively deprotonate the nitrogen. This dramatically enhances its nucleophilicity, allowing it to attack the adjacent methyl ester, expel methanol, and irreversibly close the 5-membered ring.
Procedure:
-
Preparation: Dissolve the purified acyclic sulfonamide intermediate (1.0 equiv) in anhydrous THF (0.1 M) under an inert atmosphere. Cool to 0 °C.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in small portions.
-
Observation: Effervescence (H₂ gas evolution) will occur, validating active deprotonation.
-
-
Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Workup: Once TLC confirms the consumption of the intermediate, carefully quench the excess NaH with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-alkyl-4-phenyl-1,2-thiazolidin-3-one 1,1-dioxide.
Data Presentation: Optimization of Cyclization Conditions
To demonstrate the causality of base selection in Step 2, the following optimization data highlights the necessity of strong bases for efficient lactamization.
Table 1: Optimization of Intramolecular Cyclization (Lactamization)
| Entry | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Et₃N (2.0) | THF | 60 | 24 | < 5 | Base too weak to deprotonate sulfonamide (pKa ~10). |
| 2 | K₂CO₃ (2.0) | DMF | 80 | 12 | 45 | Heterogeneous mixture; sluggish kinetics, partial hydrolysis. |
| 3 | DBU (1.5) | THF | 65 | 4 | 82 | Strong amidine base enables effective cyclization. |
| 4 | NaH (1.2) | THF | 0 to 25 | 2 | 89 | Irreversible deprotonation (H₂ evolution) drives rapid ring closure. |
Structural Relationship Mapping
The efficiency of this protocol relies heavily on the orthogonal reactivity of the precursor's functional groups.
Caption: Structural relationship and reactivity mapping of the bifunctional precursor.
References
-
Beilstein Journal of Organic Chemistry Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides[Link]
-
Journal of the American Chemical Society Reactivity and Mechanism in the Hydrolysis of β-Sultams[Link]
-
RSC Advances Prescribed drugs containing nitrogen heterocycles: an overview[Link]
Sources
- 1. BJOC - Synthesis of benzannelated sultams by intramolecular Pd-catalyzed arylation of tertiary sulfonamides [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. EnamineStore [enaminestore.com]
Application Note: Microwave-Assisted Synthesis of Sulfonamides from Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Executive Summary
The synthesis of sulfonamide libraries is a cornerstone of modern drug discovery, driven by the privileged nature of the sulfonamide pharmacophore in enzyme inhibition and receptor antagonism. This application note details a highly optimized, self-validating protocol for the microwave-assisted synthesis of sulfonamides utilizing Methyl 3-(chlorosulfonyl)-2-phenylpropanoate as the core building block. By leveraging microwave irradiation, researchers can achieve quantitative conversions in minutes rather than hours, effectively bypassing the competitive ester hydrolysis and sulfonyl degradation pathways that plague conventional thermal methods.
Mechanistic Rationale & Substrate Profiling
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (CAS No.: 1803560-95-3) is a bifunctional scaffold containing both a highly electrophilic sulfonyl chloride and a base-sensitive methyl ester ().
The Causality of Microwave Selection: Under conventional thermal conditions (e.g., refluxing in dichloromethane or tetrahydrofuran for 12–24 hours), the prolonged exposure of the sulfonyl chloride to basic conditions often leads to competitive hydrolysis by trace ambient moisture, yielding the unreactive sulfonic acid. Furthermore, extended basic heating risks the transesterification or saponification of the methyl ester.
Microwave-assisted organic synthesis (MAOS) operates under strict kinetic control. By providing rapid, uniform volumetric heating, microwave irradiation allows the reaction to instantly overcome the activation energy barrier for nucleophilic amination (1[1]). The target sulfonamide is generated in under 10 minutes, effectively "outrunning" the slower thermodynamic side-reactions.
Mechanistic pathway of microwave-assisted sulfonylation and intermediate transition states.
Experimental Design & Parameter Optimization
To ensure a self-validating and robust protocol, the choice of solvent and base must be chemically logical:
-
Solvent (Acetonitrile): Acetonitrile (MeCN) possesses a high microwave loss tangent (
), making it an excellent microwave absorber. Unlike protic solvents, it prevents solvolysis of the sulfonyl chloride, supporting cleaner, greener conversions (2[2]). -
Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct without competing with the primary amine for the electrophilic sulfonyl center.
-
Temperature (70°C): Capping the reaction at 70°C prevents the thermal degradation of the sulfonyl chloride and preserves the integrity of the methyl ester (3[3]).
Table 1: Optimization of Microwave Parameters
| Entry | Solvent | Base (1.5 eq) | Temp (°C) | Time (min) | Conversion (%) | Observation |
| 1 | DCM | TEA | 40 | 30 | 45 | Incomplete reaction; poor MW absorption. |
| 2 | THF | DIPEA | 60 | 15 | 78 | Moderate yield; trace hydrolysis. |
| 3 | MeCN | DIPEA | 70 | 10 | >95 | Optimal; clean conversion. |
| 4 | Solvent-free | K₂CO₃ | 80 | 5 | 60 | Ester degradation observed. |
Standard Operating Protocol (SOP)
Step-by-step experimental workflow for microwave-assisted sulfonamide synthesis.
Step 1: Reagent Preparation (Self-Validating Setup)
-
Dry the Environment: Ensure the 10 mL microwave-safe reaction vial is oven-dried. Causality: Trace moisture acts as a competing nucleophile, converting the sulfonyl chloride into an unreactive sulfonic acid.
-
Amine Activation: Add the target amine (1.2 mmol) and DIPEA (1.5 mmol) to 3.0 mL of anhydrous Acetonitrile.
-
pH Validation: Self-Validation Check: Spot the solution on pH paper. It must read > 9 to confirm the amine is fully deprotonated and nucleophilic.
-
Substrate Addition: Slowly add Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (1.0 mmol, 262.71 mg) to the mixture. Purge the vial with N₂ gas and seal with a Teflon-lined crimp cap.
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave synthesizer cavity.
-
Program the reactor: Temperature: 70°C | Time: 10 minutes | Power: Dynamic (Max 50W) | Cooling: On.
-
In-Process Validation: Monitor the pressure curve on the reactor interface. The pressure should remain stable (< 5 bar). A sudden spike indicates solvent boiling or exothermic decomposition; the system should auto-modulate power, but abort manually if pressure exceeds 10 bar.
Step 3: Quenching and Workup
-
Allow the vial to cool to room temperature (assisted by compressed air in the MW reactor).
-
Uncap the vial and dilute the mixture with Ethyl Acetate (10 mL).
-
Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer.
-
Wash the organic layer with 1M HCl (5 mL) to remove unreacted amine and DIPEA, followed by brine (5 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 4: Analytical Validation
-
TLC Validation: Co-spot the crude mixture against the starting sulfonyl chloride on a silica gel plate. Elute with 7:3 Hexanes:Ethyl Acetate. Validation: Complete consumption of the starting material (
) and the appearance of a lower-running, UV-active sulfonamide spot ( ) indicates success. -
Purify via flash column chromatography if trace impurities are detected via LC-MS.
Substrate Scope & Yield Analysis
The optimized protocol exhibits broad functional group tolerance, successfully coupling the propanoate scaffold with various aliphatic, aromatic, and heterocyclic amines.
Table 2: Substrate Scope (Amine Variations)
| Amine Nucleophile | Product Derivative | Yield (%) | Purity (LC-MS) |
| Benzylamine | N-benzyl sulfonamide | 92 | >98% |
| Morpholine | Morpholino sulfonamide | 89 | >99% |
| Aniline | N-phenyl sulfonamide | 75 | 95% |
| Isopropylamine | N-isopropyl sulfonamide | 94 | >98% |
References
- Source: sigmaaldrich.
- Source: organic-chemistry.
- Source: rsc.
- Title: Palladium(0)
Sources
Troubleshooting & Optimization
Troubleshooting low purity in Methyl 3-(chlorosulfonyl)-2-phenylpropanoate reactions
Ticket #: 592-BETA | Topic: Purity Optimization & Stability | Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary: The "Fragile Electrophile" Paradox
You are encountering low purity with Methyl 3-(chlorosulfonyl)-2-phenylpropanoate . This is a common but frustrating bottleneck.
This molecule presents a "double-edged" stability challenge:
-
Aliphatic Sulfonyl Chloride Instability: Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic variants are prone to thermal desulfonylation (extruding
to form an alkyl chloride) via radical pathways. -
Hydrolytic Sensitivity: The electrophilic S(VI) center is highly susceptible to nucleophilic attack by water, rapidly degrading to the corresponding sulfonic acid , which acts as an autocatalyst for ester cleavage.
This guide moves beyond standard "dry your solvents" advice. We will implement a Cold-Fast-Inert protocol designed to outrun degradation.
Module 1: Diagnostic Triage (Root Cause Analysis)
Compare your analytical data (LC-MS / NMR) to the profiles below to identify your specific failure mode.
| Symptom | Detected Mass / Shift | Diagnosis | Root Cause |
| Broad Peak / Baseline Drift | Mass +17 (OH) or -35.5 (Cl loss) | Hydrolysis | Moisture in solvent or silica gel acidity.[1][2] Product converted to sulfonic acid. |
| Darkening / Tar Formation | Mass -64 ( | Desulfonylation | Reaction T > 0°C or prolonged storage.[1][2] Product converted to alkyl chloride. |
| Dimer Peak | 2x Mass - ( | Disulfide | Incomplete oxidation (if starting from thiol) or reductive coupling.[1][2] |
| Symmetric Dimer | 2x Mass - ( | Sulfone | Stoichiometry error. The product reacted with the starting material.[3] |
Module 2: The Degradation Pathway (Visualized)
Understanding how the molecule dies is the first step to keeping it alive.
Figure 1: The primary degradation vectors.[1] Note that the formation of Sulfonic Acid (Impurity A) can acid-catalyze the hydrolysis of the methyl ester, leading to a complex mixture of acids.
Module 3: Protocol Optimization
The "Golden Route": Oxidative Chlorination
If you are synthesizing this from the thiol (Methyl 3-mercapto-2-phenylpropanoate), the
The "Cold-Quench" Protocol:
-
Solvent: Acetonitrile (MeCN) is preferred over DCM for oxidative stability, but must be anhydrous.
-
Temperature: Maintain -5°C to 0°C . Do NOT let this reaction reach room temperature (25°C) until workup is complete.
-
Stoichiometry: Use exactly 3.0 equiv of oxidant. Excess oxidant promotes radical desulfonylation.
Workup: The Critical 15 Minutes
Most yield is lost after the reaction is complete.
-
The Ice Rule: Quench onto crushed ice/water, not liquid water. The heat of hydration for sulfonyl chlorides is high.
-
Phase Separation: Use cold Ethyl Acetate.
-
The "Buffer" Wash: Wash the organic layer immediately with cold saturated
.-
Why? This neutralizes any HCl generated. Acidic conditions accelerate hydrolysis.
-
Caution: Do not let it sit in base; wash quickly and separate.
-
Module 4: Purification - The "Silica Trap"
WARNING: Do not purify this aliphatic sulfonyl chloride on standard Silica Gel. Standard silica is slightly acidic and contains bound water. This acts as a "decomposition reactor" for your compound.
Recommended Purification Strategy:
| Method | Suitability | Protocol Notes |
| Standard Silica Column | 🔴 AVOID | Will result in 20-50% mass loss to sulfonic acid.[1][2] |
| Flash Filtration | 🟡 Acceptable | Use a short plug of silica pre-treated with 1% Et3N to neutralize acidity. Elute in <5 mins. |
| Crystallization | 🟢 Preferred | Dissolve in minimal DCM/Toluene; add Hexane/Heptane at -20°C. |
| Distillation | 🔴 AVOID | Boiling point is likely higher than decomposition temp ( |
Module 5: Troubleshooting Logic Flow
Use this decision tree to resolve your current batch issues.
Figure 2: Logical troubleshooting steps based on impurity identification.
FAQ: Specialist Remarks
Q: Can I store the crude mixture overnight? A: No. Aliphatic sulfonyl chlorides are kinetically unstable. If you must pause, store the solution at -20°C or lower in a sealed vial under Argon. Do not store neat (concentrated) if possible, as the high concentration of reactive species promotes dimerization.
Q: Why does the oil turn pink/red?
A: This is often a trace iodine or radical impurity indicator, common if HI or
Q: I need to make the sulfonamide. Should I isolate the chloride? A: No. For this specific molecule, a "telescoped" (one-pot) process is highly recommended.[1]
-
Generate the sulfonyl chloride in situ.
-
Perform a quick aqueous wash (ice cold) to remove bulk oxidant.
-
Add the amine nucleophile directly to this solution. This avoids the isolation stress and dramatically improves overall yield.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[6][7] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using
.[1][2][7] The Journal of Organic Chemistry, 74(24), 9287–9291. -
BenchChem Technical Support. (2025). Technical Guide to Oxidative Chlorination for Sulfonyl Chloride Synthesis.
-
Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for handling acid chlorides).
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. datapdf.com [datapdf.com]
- 7. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
Minimizing side reactions of sulfonyl chlorides in nucleophilic substitution
Technical Support Center: Sulfonyl Chloride Optimization Hub
Current Status: Online 🟢 Operator: Senior Application Scientist (Dr. H. Sato) Topic: Minimizing Side Reactions in Nucleophilic Substitution of Sulfonyl Chlorides
Welcome to the Support Center
You have reached the Tier-3 Engineering Desk. We understand that sulfonyl chlorides (
This guide is structured as a Troubleshooting Database . We have analyzed the most common "support tickets" regarding yield loss, impurity formation, and selectivity issues. Below are the resolved protocols to stabilize your chemistry.
Ticket #101: The "Vanishing Reagent" (Hydrolysis Control)
User Report: "I added 1.2 equivalents of Mesyl Chloride (MsCl), but my yield is only 60%. The LCMS shows a large peak for methanesulfonic acid."
Root Cause Analysis:
Sulfonyl chlorides are highly moisture-sensitive.[2] The sulfur atom is in a high oxidation state (
The Mechanism:
Hydrolysis typically follows an
Corrective Protocol: The "Dry-Ice" Addition Method Do not simply "add slowly." Control the thermodynamics.
-
Solvent Drying: Ensure DCM or THF is dried over molecular sieves (3Å or 4Å). Water content must be <50 ppm.
-
Temperature: Cool the reaction mixture to -10°C or 0°C before adding the sulfonyl chloride. Hydrolysis rates drop significantly at lower temperatures.
-
Base Management: If using organic bases (TEA, DIPEA), add the base before the sulfonyl chloride to buffer the system.
-
Alternative Strategy (Schotten-Baumann): Paradoxically, if you cannot maintain anhydrous conditions, switch to a biphasic system (DCM/Water). The organic phase protects the sulfonyl chloride, while the reaction occurs at the interface. Use an inorganic base (
or ) in the aqueous layer.
Decision Matrix: Choosing the Right Conditions
Figure 1: Decision matrix for selecting reaction conditions based on moisture control capabilities.
Ticket #204: The "Black Tar" Effect (Sulfene Formation)
User Report: "I'm using Methanesulfonyl chloride (MsCl) with Triethylamine (TEA). The reaction turned black/dark brown immediately, and I see multiple unidentifiable spots on TLC."
Root Cause Analysis: This is a classic error involving Aliphatic Sulfonyl Chlorides (like MsCl) and strong tertiary amine bases.
-
The Trap: Sulfonyl chlorides with
-protons (protons on the carbon next to the sulfur) are prone to elimination rather than substitution. -
The Intermediate: The base deprotonates the
-carbon, ejecting chloride to form a Sulfene ( ). -
The Result: Sulfenes are hyper-reactive electrophiles. They undergo oligomerization (forming "tar") or react non-selectively with any nucleophile present.
Expert Insight: Aromatic sulfonyl chlorides (e.g., Tosyl chloride, TsCl) cannot form sulfenes because they lack
Corrective Protocol: The "Base Swap"
| Parameter | Recommendation | Why? |
| Base | Pyridine or DIPEA (at low temp) | Pyridine is less basic ( |
| Temperature | -78°C to -10°C | Sulfene formation has a higher activation energy than direct substitution. Keeping it cold favors the |
| Addition Order | Amine + Base | Ensure the nucleophile (amine/alcohol) is ready to trap the sulfonyl chloride immediately, minimizing the lifetime of the reagent in the presence of base alone. |
Mechanism of Failure: Sulfene Pathway
Figure 2: The Sulfene Formation Pathway. Note that this only applies to alkyl sulfonyl chlorides (e.g., MsCl, TfCl) and not aryl ones (e.g., TsCl).
Ticket #309: Regioselectivity (Amine vs. Alcohol)
User Report: "My substrate is an amino-alcohol. I want to sulfonylate the amine, but I'm getting a mixture of N-sulfonylation, O-sulfonylation, and bis-sulfonylation."
Root Cause Analysis: While amines are generally more nucleophilic than alcohols, the sulfonyl group is extremely reactive. In the presence of a strong base (which deprotonates the alcohol to an alkoxide), O-sulfonylation becomes competitive.
Corrective Protocol: pH-Controlled Selectivity
-
Target: N-Sulfonylation (Amine)
-
Condition: Use Schotten-Baumann conditions (DCM/Water +
). -
Logic: The amine remains nucleophilic at mild basic pH, while the alcohol remains protonated (neutral). Neutral alcohols react very slowly with sulfonyl chlorides compared to amines [2].
-
No DMAP: Do not add DMAP, as it catalyzes O-sulfonylation significantly.
-
-
Target: O-Sulfonylation (Alcohol)
-
Condition: Anhydrous DCM + TEA + Cat. DMAP .
-
Logic: You must protect the amine first (e.g., Boc-protection) if you want only O-sulfonylation. If the amine is tertiary, DMAP is essential to activate the sulfonyl chloride for the less nucleophilic alcohol attack [3].
-
Ticket #415: DMAP Over-Catalysis
User Report: "I added DMAP to speed up the reaction, but now I have new impurities."
Root Cause Analysis: 4-Dimethylaminopyridine (DMAP) forms a highly stable N-sulfonylpyridinium intermediate. While this accelerates the reaction, it can also:
-
Promote side reactions with steric hindrance.
-
Make the leaving group (DMAP) difficult to remove if used stoichiometrically.
-
Cause racemization in chiral substrates (though less common with sulfonylation than acylation).
Corrective Protocol:
-
Usage Limit: Use DMAP only for O-sulfonylation (alcohols) or sterically hindered amines.
-
Loading: Restrict to 0.05 – 0.1 equivalents .
-
Quench: Quench the reaction with an amine (like morpholine) to destroy the reactive DMAP-sulfonyl intermediate before workup.
Summary of Optimization Parameters
| Variable | Recommendation for Stability | Recommendation for Speed |
| Solvent | DCM (Anhydrous) or Biphasic (DCM/H2O) | THF or Pyridine |
| Base | Pyridine (prevents sulfene) or | TEA or DIPEA (with DMAP) |
| Temperature | Room Temperature | |
| Stoichiometry | 1.05 - 1.1 equiv | 1.5+ equiv |
References
-
King, J. F., et al. "The mechanism of hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry, 1989.
-
Schotten, C., & Baumann, E. "Über die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 1884. (Foundational Schotten-Baumann methodology).[4]
-
Berry, D. J., et al. "Nucleophilic Catalysis: The mechanism of DMAP-catalyzed sulfonylation." Journal of Organic Chemistry, 2017.
-
BenchChem Technical Guides. "Reactivity of the Sulfonyl Chloride Functional Group." BenchChem, 2025.[1][2]
(Note: While specific historical papers are cited for mechanism, modern protocol adaptations are derived from standard medicinal chemistry practices validated in the search results.)
Sources
Stability of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate in aqueous environments
A Guide to Understanding and Managing Aqueous Stability
Welcome to the technical support center for Methyl 3-(chlorosulfonyl)-2-phenylpropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in aqueous environments. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Introduction for the Senior Application Scientist
As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals, understanding the behavior of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate in aqueous media is critical. The presence of a reactive sulfonyl chloride group makes the molecule susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid and hydrochloric acid. This degradation can impact reaction yields, purity profiles, and the overall success of your research. This guide provides practical, in-depth knowledge to anticipate and manage these stability challenges.
Troubleshooting Guide: Navigating Common Stability Issues
This section addresses specific problems you may encounter during your experiments, offering explanations and actionable solutions.
Issue 1: Rapid Loss of Starting Material in Aqueous Solutions
Question: I'm observing a rapid disappearance of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate when I introduce it to my aqueous reaction mixture, even at neutral pH. What is happening, and how can I mitigate this?
Answer:
The rapid loss of your starting material is a strong indicator of hydrolysis. Sulfonyl chlorides are electrophilic and readily react with nucleophiles, with water being a common reactant.[1] The mechanism of hydrolysis can vary with pH, but even at neutral pH, solvolysis can occur.[2][3][4]
Causality: The sulfur atom in the sulfonyl chloride group is highly electron-deficient, making it a prime target for nucleophilic attack by a water molecule. This leads to the formation of a sulfonic acid derivative, which is likely inactive for your intended subsequent reaction.
Solutions:
-
Minimize Water Contact: The most effective strategy is to limit the compound's exposure to water.[5]
-
Use Anhydrous Solvents: If your reaction chemistry allows, use rigorously dried, anhydrous organic solvents.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]
-
Staged Addition: If an aqueous phase is necessary, consider adding the Methyl 3-(chlorosulfonyl)-2-phenylpropanoate in a solution of a water-miscible anhydrous organic solvent (e.g., acetonitrile, THF, dioxane) to the aqueous phase at a controlled rate. This can help to manage the initial rate of hydrolysis.
-
-
Temperature Control:
-
Low Temperature: Perform your reaction at a reduced temperature (e.g., 0-5 °C). The rate of hydrolysis, like most chemical reactions, is temperature-dependent. Lowering the temperature will slow down the degradation of your starting material.[5]
-
-
pH Adjustment:
-
Acidic Conditions: The hydrolysis of some sulfonyl chlorides is slower under acidic conditions (pH 1-6) where the reaction proceeds via a direct substitution pathway.[4] However, the stability of your specific ester group under acidic conditions should also be considered.
-
Issue 2: Inconsistent Reaction Yields and Formation of an Acidic Byproduct
Question: My reaction yields are inconsistent, and I've noticed the pH of my reaction mixture decreases over time. I suspect a byproduct is forming. How can I confirm this and improve my process?
Answer:
The decrease in pH is a classic sign of sulfonyl chloride hydrolysis, which produces hydrochloric acid and the corresponding sulfonic acid.[1] This not only consumes your starting material but can also catalyze other unwanted side reactions, leading to inconsistent yields.
Confirmation of Byproduct Formation:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor your reaction. You should look for a new peak with a mass corresponding to the hydrolyzed product (Methyl 3-(sulfonic acid)-2-phenylpropanoate).
-
pH Monitoring: Track the pH of your reaction mixture over time. A steady decrease is indicative of ongoing hydrolysis.
Strategies for Improvement:
-
Use of a Scavenger Base: In reactions where the sulfonyl chloride is reacting with another nucleophile (e.g., an amine), a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) should be added to neutralize the HCl generated. This prevents the buildup of acid and can drive the desired reaction to completion.
-
Biphasic Conditions: If your desired reaction can proceed under these conditions, a biphasic system (e.g., dichloromethane/water or toluene/water) can be employed. The sulfonyl chloride will preferentially reside in the organic phase, limiting its contact with the bulk aqueous phase. Phase-transfer catalysts may be necessary to facilitate the desired reaction at the interface.
-
Control the Stoichiometry: Ensure you are using the correct stoichiometry of your reagents. An excess of the nucleophile you intend to react with the sulfonyl chloride can help it outcompete water.
Frequently Asked Questions (FAQs)
Q1: How should I properly store Methyl 3-(chlorosulfonyl)-2-phenylpropanoate to ensure its long-term stability?
A1: Proper storage is crucial to maintain the integrity of the compound.[6][7][8]
-
Container: Store it in a tightly sealed, corrosion-resistant container, such as a glass bottle with a PTFE-lined cap.[7] Avoid metal containers.[6]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).[8] If you don't have a glovebox, you can flush the headspace of the container with an inert gas before sealing.
-
Temperature: Keep it in a cool, dry place, ideally refrigerated (2-8 °C).[8]
-
Location: Store away from incompatible materials, especially bases, oxidizing agents, and protic solvents.[6][7]
Q2: What analytical techniques are best for monitoring the stability of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate in a solution?
A2: A combination of chromatographic and spectroscopic methods is ideal.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent technique for quantifying the disappearance of the starting material and the appearance of the sulfonic acid byproduct.[9][10] A reversed-phase C18 column with a gradient of acetonitrile and water (with a small amount of acid like trifluoroacetic acid for better peak shape) is a good starting point.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but derivatization of the sulfonyl chloride to a more stable sulfonamide might be necessary for reliable analysis.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction in real-time if a deuterated solvent is used. You would expect to see the disappearance of the proton signals adjacent to the sulfonyl chloride group and the appearance of new signals corresponding to the sulfonic acid.[11]
Q3: Can I use Methyl 3-(chlorosulfonyl)-2-phenylpropanoate in an aqueous work-up?
A3: An aqueous work-up should be performed with caution and as quickly as possible.
-
Use Cold Solutions: Use ice-cold water or brine to quench the reaction. The lower temperature will reduce the rate of hydrolysis.[5]
-
Minimize Contact Time: Do not let the organic layer containing your product remain in contact with the aqueous phase for an extended period. Quickly separate the layers.[5]
-
Low Solubility Protection: For some aryl sulfonyl chlorides, their low solubility in water can offer a degree of protection against hydrolysis during precipitation from an aqueous mixture.[12]
Experimental Protocols
Protocol 1: Stability Assessment of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate in an Aqueous Buffer
This protocol outlines a general procedure to determine the stability of your compound under specific pH conditions.
Materials:
-
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
-
Anhydrous acetonitrile (ACN)
-
Aqueous buffers of desired pH (e.g., pH 4, 7, 9)
-
HPLC system with UV detector
-
Thermostatted autosampler or reaction vessel
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate in anhydrous ACN (e.g., 10 mg/mL).
-
Reaction Setup: In separate vials, add a known volume of the stock solution to a known volume of the aqueous buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the initial percentage of ACN is consistent across all samples.
-
Time-Point Sampling: Maintain the vials at a constant temperature (e.g., 25 °C). At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot from each vial.
-
Quenching (if necessary): If hydrolysis is rapid, you may need to quench the reaction in the aliquot by diluting it with a large volume of the initial mobile phase (e.g., high organic content) to prevent further degradation before analysis.
-
HPLC Analysis: Analyze each time-point sample by HPLC.
-
Data Analysis: Plot the percentage of remaining Methyl 3-(chlorosulfonyl)-2-phenylpropanoate against time for each pH condition. This will allow you to determine the rate of degradation.
Data Presentation
Table 1: Hypothetical Stability Data for Methyl 3-(chlorosulfonyl)-2-phenylpropanoate at 25 °C
| Time (hours) | % Remaining (pH 4) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100 | 100 | 100 |
| 1 | 95 | 85 | 60 |
| 4 | 82 | 55 | 20 |
| 8 | 68 | 30 | 5 |
| 24 | 40 | <5 | <1 |
Note: This is example data and should be experimentally determined.
Visualizations
Caption: Experimental workflow for stability testing.
References
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–868. [Link]
-
Zainullin, R. A., et al. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. [Link]
-
King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1592. [Link]
-
Rognet, R. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 711-715. [Link]
-
Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025). ChemRxiv. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate. [Link]
-
Edwards, G. L., et al. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]
-
Sulfonyl halide. (n.d.). Wikipedia. [Link]
-
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329. [Link]
-
Method for detecting content of pyridine-3-sulfonyl chloride. (2022). Eureka | Patsnap. [Link]
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1991). MECHANISTIC VARIATION IN ALKANESULFONYL CHLORIDE HYDROLYSIS AND RELATED REACTIONS. Phosphorus, Sulfur, and Silicon and the Related Elements, 59(1-4), 143-146. [Link]
-
Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1146-1156. [Link]
- HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. (n.d.).
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Prepared by the Office of Senior Application Scientists
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate and related sulfonyl chloride compounds via recrystallization. The following information is structured to address common challenges and provide both theoretical understanding and practical, field-proven protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most critical factors to consider when selecting a recrystallization solvent for a reactive compound like Methyl 3-(chlorosulfonyl)-2-phenylpropanoate?
The primary challenge in purifying sulfonyl chlorides is their high reactivity, particularly their susceptibility to hydrolysis and reaction with other nucleophiles. Therefore, the ideal solvent must meet several criteria:
-
Chemical Inertness: The solvent must be chemically compatible and not react with the sulfonyl chloride group.[1] This strictly excludes protic solvents like water, alcohols (methanol, ethanol), and primary or secondary amines.
-
Anhydrous Conditions: The presence of water is highly detrimental, as it will hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, which can be a difficult-to-remove impurity.[2] All solvents must be rigorously dried, and the recrystallization should be performed in oven-dried glassware, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Optimal Solubility Profile: The chosen solvent should exhibit a significant difference in solubility for the desired product at high and low temperatures.[1] The compound should be highly soluble in the boiling solvent but poorly soluble at room temperature or below to ensure good recovery.[4][5]
-
Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).[1] A common impurity, the sulfonic acid hydrolysis product, has different polarity and may be separated with a carefully chosen solvent system.
-
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals without the need for excessively high temperatures, which could degrade the product.
Q2: I'm observing significant product loss and the formation of a new, more polar impurity on my TLC plate after recrystallization. What is happening?
This is a classic sign of product degradation, most likely due to hydrolysis of the sulfonyl chloride. The more polar spot is almost certainly the corresponding sulfonic acid. This occurs when the recrystallization solvent contains residual water or when the apparatus is exposed to atmospheric moisture.[2]
Troubleshooting Steps:
-
Verify Solvent Purity: Use fresh, anhydrous-grade solvents or dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
-
Dry All Glassware: Ensure all Erlenmeyer flasks, funnels, and other equipment are thoroughly oven-dried (e.g., at 120°C for several hours) and cooled in a desiccator before use.
-
Use an Inert Atmosphere: If hydrolysis remains an issue, perform the entire recrystallization process under a blanket of dry nitrogen or argon.
Q3: My product is "oiling out" instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. For Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, this can be a common issue if the boiling point of the solvent is too high.
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Add more of the hot solvent until the oil completely dissolves to create a clear, homogenous solution.
-
Lower the Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oil formation over crystal nucleation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites that can induce crystallization.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled, saturated solution can initiate crystallization.
-
Re-evaluate Your Solvent Choice: If the problem persists, the boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.
Q4: No single solvent provides a good solubility profile. How should I approach developing a mixed-solvent system?
When a single solvent is not suitable, a mixed-solvent or solvent/antisolvent recrystallization is an excellent alternative.[1][6][7][8] The strategy involves finding two miscible solvents with the following properties:
-
"Good" Solvent: The desired compound is highly soluble in this solvent, even at room temperature.
-
"Poor" or "Antisolvent": The desired compound is poorly soluble or insoluble in this solvent, even when hot.
The general procedure is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy (turbid).[6][8] This indicates the point of saturation. A few drops of the "good" solvent are then added back to clarify the solution, which is then allowed to cool slowly.[6]
For Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, common pairings often involve a moderately polar solvent that dissolves the compound, paired with a non-polar antisolvent. Examples include:
-
Dichloromethane / Hexane
-
Toluene / Heptane
-
Ethyl Acetate / Hexane (Use with caution; ensure high-purity, dry ethyl acetate to avoid reaction with the ester group over time).
Data & Protocols
Solvent Selection Guide
The following table summarizes potential anhydrous solvents for the recrystallization of sulfonyl chlorides. The choice depends on the specific impurities present and the solubility of the crude product.
| Solvent | Boiling Point (°C) | Polarity | Suitability & Comments |
| Hexane / Heptane | 69 / 98 | Non-polar | Excellent. Often used as the "poor" solvent or for direct recrystallization of non-polar sulfonyl chlorides. Good for removing more polar impurities. |
| Petroleum Ether | Varies (e.g., 40-60) | Non-polar | Excellent. A common and effective choice for many sulfonyl chlorides.[9][10] |
| Toluene | 111 | Non-polar (Aromatic) | Good. Can serve as the "good" solvent in a mixed system with hexane or heptane. Its higher boiling point provides a wide temperature range. |
| Dichloromethane (DCM) | 40 | Moderately Polar | Good. Excellent "good" solvent due to its high solvating power and low boiling point. Must be paired with a non-polar antisolvent like hexane. |
| Diethyl Ether | 35 | Slightly Polar | Use with Caution. Can be effective, but its very low boiling point limits the temperature differential for crystallization.[4] Peroxide formation is a safety concern. |
| Ethyl Acetate | 77 | Polar Aprotic | Use with Caution. Can be a good "good" solvent, but must be rigorously anhydrous. The ester functionality could potentially react with the sulfonyl chloride under certain conditions, although this is less likely than with protic solvents. |
| Water / Alcohols | Varies | Protic | UNSUITABLE. Will react with and destroy the product.[11] |
| Acetone | 56 | Polar Aprotic | UNSUITABLE. Generally too reactive with highly electrophilic reagents like sulfonyl chlorides. |
Troubleshooting Workflow for Recrystallization
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the recrystallization process.
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
Experimental Protocol: Mixed-Solvent Recrystallization (DCM/Hexane System)
This protocol describes a general method for purifying Methyl 3-(chlorosulfonyl)-2-phenylpropanoate using a dichloromethane and hexane mixed-solvent system.
Materials:
-
Crude Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane
-
Oven-dried 125 mL Erlenmeyer flask with a stir bar
-
Oven-dried watch glass
-
Oven-dried Büchner funnel and filter flask
-
Heating mantle or hot plate
-
Ice-water bath
Procedure:
-
Preparation: Place the crude solid product into the oven-dried Erlenmeyer flask. Ensure all glassware has been cooled to room temperature under desiccation.
-
Dissolution (The "Good" Solvent): Add a minimal amount of anhydrous DCM to the flask, just enough to form a slurry. Gently heat the mixture with stirring to near boiling (approx. 40°C). Continue to add DCM dropwise until the solid has just completely dissolved.[8] Avoid adding a large excess.
-
Inducing Saturation (The "Antisolvent"): While keeping the solution hot, slowly add anhydrous hexane drop-by-drop with continuous stirring.[6] Continue adding hexane until you observe a persistent faint cloudiness (turbidity). This is the point of saturation.
-
Clarification: Add a few drops of hot DCM to the turbid mixture until it becomes clear again.[6] This ensures the solution is perfectly saturated at that temperature.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with the watch glass, and allow it to cool slowly to room temperature on a countertop.[8] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using the Büchner funnel.[12]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold anhydrous hexane to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvent. Determine the melting point and obtain an NMR spectrum to confirm purity. An unsharp melting point or the presence of broad peaks in the NMR may indicate residual solvent or impurities.[13]
References
-
Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from University of York website: [Link]
-
Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.). Retrieved from Scribd website: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from University of Rochester website: [Link]
-
Recrystallization using two solvents - YouTube. (2012, May 7). Retrieved from YouTube website: [Link]
-
Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). Retrieved from University of Michigan-Dearborn website: [Link]
-
3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]
-
8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved from MIT OpenCourseWare website: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. (n.d.). Retrieved from Canadian Science Publishing website: [Link]
-
A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. (2025, August 6). Retrieved from ResearchGate website: [Link]
-
The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I1. (n.d.). Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22). Retrieved from ResearchGate website: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. (2025, September 30). Retrieved from ChemRxiv website: [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009, September 3). Retrieved from ACS Publications website: [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24). Retrieved from MDPI website: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved from Organic Chemistry Portal website: [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Request PDF - ResearchGate. (2026, February 24). Retrieved from ResearchGate website: [Link]
- US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents. (n.d.).
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6). Retrieved from RSC Publishing website: [Link]
-
methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses website: [Link]
-
University of Southampton Sulfonyl Chloride Resins and Associated Supported Reagents One volume Robert Michael Hughes. (n.d.). Retrieved from University of Southampton website: [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from Reddit website: [Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (2009, September). Retrieved from [Link]
-
How to test the purity of p-toluenesulfonyl chloride (TsCl) | ResearchGate. (2019, April 27). Retrieved from ResearchGate website: [Link]
-
organic synthesis recrystallization help : r/chemhelp - Reddit. (2024, June 11). Retrieved from Reddit website: [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Synthesis of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate: A Comparative Guide to Aliphatic Chlorosulfonation
Executive Summary
In modern drug discovery, sulfonamides are highly valued as metabolically stable bioisosteres for amide linkages, offering improved hydrolytic stability and an additional hydrogen bond acceptor[1]. The synthesis of these motifs relies heavily on sulfonyl chloride intermediates. While aromatic sulfonyl chlorides are routinely synthesized via direct electrophilic aromatic substitution using chlorosulfonic acid[2], aliphatic variants like Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (CAS: 1803560-95-3) cannot be accessed this way. Instead, they require the strategic installation of a lower-oxidation-state sulfur precursor, followed by controlled oxidative chlorosulfonation.
This guide objectively compares the leading synthetic strategies for aliphatic chlorosulfonation, providing drug development professionals with field-proven, self-validating protocols and analytical strategies to maximize yield, purity, and scalability.
Mechanistic Overview & Pathway Visualization
The synthesis of aliphatic sulfonyl chlorides requires bypassing the harsh, unselective conditions of direct chlorosulfonation. The mechanistic consensus dictates a two-stage approach:
-
Nucleophilic Sulfur Displacement: Conversion of an aliphatic halide (e.g., Methyl 3-bromo-2-phenylpropanoate) into a protected sulfur intermediate.
-
Oxidative Cleavage and Chlorination: Simultaneous oxidation of the sulfur atom to the S(VI) state and nucleophilic trapping with chloride.
The two most viable modern pathways utilize either a thioacetate [3] or an isothiourea [4] intermediate, as visualized below.
Figure 1: Synthetic pathways for aliphatic chlorosulfonation via thioacetate and isothiourea routes.
Synthesis Strategies: A Comparative Analysis
To objectively evaluate the synthesis of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, we compare three distinct methodologies based on their mechanistic efficiency, safety, and environmental impact (E-factor).
Route A: Traditional Aqueous Chlorine Oxidation
Historically, aliphatic sulfonyl chlorides were generated by bubbling toxic
-
Drawbacks: This method is notorious for over-oxidation (yielding sulfonic acids), requires specialized gas-handling infrastructure, and presents severe inhalation hazards. It is largely obsolete in modern process chemistry.
Route B: Thioacetate / NCS Oxidation
Developed by3[3], this route replaces hazardous
-
Advantages: Milder oxidation conditions; highly reproducible.
-
Drawbacks: KSAc is expensive and generates a strong, unpleasant odor. The thioacetate intermediate often requires chromatographic purification before the oxidation step.
Route C: Isothiourea / NCS Chlorosulfonation (Recommended)
Pioneered by 4[4], this method utilizes inexpensive thiourea to form an S-alkylisothiourea salt, which is directly subjected to NCS/HCl oxidation.
-
Advantages: Odorless process; the isothiourea salt precipitates cleanly, avoiding chromatography. The succinimide byproduct is highly water-soluble, allowing the target sulfonyl chloride to be isolated via simple liquid-liquid extraction.
Quantitative Data Comparison
| Parameter | Route A ( | Route B (Thioacetate/NCS) | Route C (Isothiourea/NCS) |
| Primary Reagents | KSAc; NCS, 2M HCl | Thiourea; NCS, 2M HCl | |
| Overall Yield | 40 - 50% | 75 - 85% | 85 - 95% |
| Crude Purity (HPLC) | < 80% (Over-oxidation) | > 90% | > 95% |
| Intermediate Isolation | Distillation required | Chromatography often needed | Simple filtration |
| Safety Profile | Hazardous (Toxic gas) | Moderate (Foul odor) | Excellent (Bench-stable) |
Experimental Protocols (Self-Validating Systems)
The following protocol details the Route C (Isothiourea/NCS) methodology, optimized for the synthesis of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate.
Step 1: Preparation of the Isothiourea Intermediate
-
Reaction: Dissolve Methyl 3-bromo-2-phenylpropanoate (1.0 equiv) and thiourea (1.05 equiv) in anhydrous ethanol (0.5 M concentration).
-
Execution: Reflux the mixture for 2-3 hours under a nitrogen atmosphere.
-
Causality & Validation: Thiourea is a highly selective, soft nucleophile. Refluxing drives the
displacement of the bromide to completion. The reaction is self-validating: as the S-alkylisothiouronium bromide salt forms, it typically precipitates from the cooling ethanol. -
Isolation: Concentrate the mixture in vacuo to yield a white solid. Wash with cold diethyl ether to remove unreacted starting material. Use directly in Step 2.
Step 2: NCS-Mediated Oxidative Chlorosulfonation
-
Preparation: In a jacketed reactor, prepare a mixture of N-chlorosuccinimide (NCS, 4.0 equiv) in Acetonitrile and 2M aqueous HCl (5:1 v/v ratio).
-
Critical Control: Cool the suspension strictly to < 10 °C using an ice/brine bath.
-
Execution: Dissolve the isothiourea salt from Step 1 in a minimal amount of Acetonitrile and add it dropwise to the NCS/HCl mixture over 30 minutes.
-
Causality & Validation:
-
Why HCl? The 2M HCl serves a dual purpose: it provides the chloride source necessary for the
group and maintains a highly acidic environment that suppresses the hydrolysis of the product into the undesired sulfonic acid[5]. -
Why < 10 °C? Aliphatic sulfonyl chlorides are highly electrophilic and moisture-sensitive. Exceeding 10 °C exponentially increases the rate of aqueous hydrolysis.
-
-
Workup: Stir for 30 minutes post-addition. Dilute with isopropyl ether (IPE) or ethyl acetate. Wash the organic layer rapidly with ice-cold brine (3x) to remove the water-soluble succinimide byproduct. Dry over anhydrous
and concentrate in vacuo at < 30 °C to yield the product.
Analytical Validation Strategy
Validating the structural integrity of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate requires specific techniques, as standard analytical methods can inadvertently destroy the molecule.
-
Derivatization-LCMS (The Process Chemistry Standard): Aliphatic sulfonyl chlorides routinely hydrolyze on reverse-phase LCMS columns due to the aqueous mobile phase. Self-Validating Trick: Quench a 10 µL aliquot of the reaction mixture with 100 µL of a 1M morpholine solution in THF. This instantly converts the transient sulfonyl chloride into a stable sulfonamide. Inject this mixture into the LCMS; the presence of the morpholine adduct (
corresponding to the sulfonamide) definitively proves the active sulfonyl chloride was successfully synthesized. -
H NMR (in
): Look for the diagnostic shift of the diastereotopic protons adjacent to the group. They will appear as a distinct ABX system (or doublets of doublets) shifted significantly downfield (typically 3.8 - 4.5 ppm) compared to the starting bromide. -
Storage: The validated intermediate must be stored under an inert atmosphere (Argon) at -20 °C to prevent gradual degradation by atmospheric moisture.
References
-
Macmillan Group (Princeton University). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023).[Link]
-
Bassin, J. P., Cremlyn, R. J., & Swinbourne, F. J. REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS. Phosphorus, Sulfur, and Silicon and the Related Elements (1991).[Link]
-
Nishiguchi, A., Maeda, K., & Miki, S. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. Synthesis (2006).[Link]
-
Yang, Z., & Xu, J. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Synthesis (2013).[Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS) in Organic Synthesis.[Link]
-
National Institutes of Health (PMC). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023).[Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation [organic-chemistry.org]
- 5. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safety and Disposal Protocols for Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Here is a comprehensive, safety-first operational guide for the handling and disposal of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, designed for laboratory professionals and environmental health and safety (EHS) coordinators.
Executive Summary
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate (CAS No. 1803560-95-3) is a highly reactive electrophilic building block utilized in organic synthesis and drug development. Because it contains a sulfonyl chloride functional group, it presents severe acute hazards, primarily driven by its violent reactivity with water and nucleophiles. This guide outlines the mechanistic hazards, required engineering controls, and the step-by-step institutional disposal workflow required to maintain regulatory compliance and laboratory safety.
Chemical Hazard Profile & Reactivity Principles
To manage this chemical safely, personnel must understand the causality behind its reactivity. Sulfonyl chlorides are highly susceptible to nucleophilic attack.
-
Hydrolysis Mechanism: When exposed to moisture or bulk water, the electrophilic sulfur atom is attacked by water molecules. This hydrolysis reaction rapidly yields the corresponding sulfonic acid and liberates gaseous hydrogen chloride (HCl)[1].
-
Exothermic Pressure Generation: The hydrolysis reaction is highly exothermic. If moisture contaminates a sealed waste container, the rapid generation of HCl gas and heat can cause catastrophic container failure or explosion[1].
-
Corrosivity: Both the parent compound and its hydrolysis byproducts are severely corrosive to skin, eyes, and respiratory tracts[2].
Hazard Summary Data
| Hazard Category | Classification / Characteristic | Operational Implication |
| Physical State | Solid/Liquid (temperature dependent) | Dust or aerosol generation must be prevented. |
| Reactivity | Water-Reactive, Moisture-Sensitive | Store under inert gas (N2/Ar); absolutely no aqueous contact[2]. |
| Incompatibilities | Water, Alcohols, Amines, Strong Bases | Segregate waste streams strictly; do not mix with standard organic waste. |
| Primary Hazards | Corrosive, Lachrymator, Toxic by inhalation | Handle exclusively inside a certified chemical fume hood[2]. |
Step-by-Step Institutional Disposal Workflow
Critical Safety Warning: Under no circumstances should laboratory personnel attempt to "neutralize" or quench bulk sulfonyl chloride waste themselves (e.g., by manually adding it to basic solutions) unless explicitly written into an approved, small-scale experimental protocol with active cooling. Exothermic runaway and toxic gas release are highly probable. All bulk material and contaminated waste must be handled via institutional hazardous waste channels[3].
Phase 1: Waste Segregation and Containment
-
Isolate the Waste Stream: Ensure that Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is kept entirely separate from aqueous waste, alcohol waste (e.g., methanol, ethanol), and amine waste. Mixing with these solvents will initiate an uncontrolled exothermic reaction.
-
Select the Container: Use a dry, chemically compatible container (typically high-density polyethylene (HDPE) or glass). Ensure the container is completely free of residual moisture before use.
-
Atmospheric Control: If possible, purge the headspace of the waste container with dry nitrogen or argon before sealing to prevent slow hydrolysis from ambient humidity.
-
Seal and Venting: Cap the container tightly. However, if there is any suspicion of prior moisture exposure, utilize a vented cap specifically designed for gas-generating waste to prevent pressure accumulation.
Phase 2: Labeling and Storage
-
Regulatory Labeling: Affix a standardized Hazardous Waste label immediately upon adding the first drop of waste.
-
Specific Hazard Callouts: The label must explicitly state: "Hazardous Waste: Corrosive, Water-Reactive. DO NOT MIX WITH AQUEOUS WASTE."
-
Storage Location: Store the sealed waste container in a designated corrosive/reactive secondary containment tray, located in a cool, dry, well-ventilated area away from direct sunlight and incompatible chemicals[3].
Phase 3: EHS Notification and Final Disposal
-
Documentation: Log the exact mass/volume of the waste and its chemical constituents in your institution's waste management system.
-
EHS Transfer: Submit a pickup request to your institutional Environmental Health and Safety (EHS) department.
-
Licensed Disposal: EHS will transfer the material to an EPA-licensed hazardous waste contractor (in compliance with 40 CFR 261.3) for proper destruction, typically via high-temperature incineration equipped with alkaline scrubbers to neutralize the resulting SO2 and HCl emissions[3].
Disposal Workflow Visualization
Workflow for the institutional handling and disposal of water-reactive sulfonyl chloride waste.
Emergency Spill Response Protocol
In the event of an accidental spill of Methyl 3-(chlorosulfonyl)-2-phenylpropanoate, the standard laboratory response must be modified due to its water reactivity:
-
Evacuate and Isolate: Immediately evacuate personnel not wearing appropriate PPE from the spill area. Ensure the fume hood sash is lowered if the spill is contained within it[1].
-
DO NOT USE WATER: Never use water or wet paper towels to clean up a sulfonyl chloride spill. This will generate toxic HCl gas[1].
-
Neutral Absorption: Cover the spill with a dry, inert absorbent material such as dry sand, dry lime, or a specialized commercial acid/reactive spill kit absorbent (e.g., soda ash)[1].
-
Mechanical Recovery: Using non-sparking, plastic tools, carefully sweep the absorbed mixture into a dry, sealable chemical waste container.
-
Decontamination: Only after all bulk chemical has been absorbed and removed, the area can be carefully ventilated and wiped down by trained EHS personnel.
References
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride." nj.gov. Available at:[Link]
Sources
Personal protective equipment for handling Methyl 3-(chlorosulfonyl)-2-phenylpropanoate
Executive Summary & Chemical Profile
Methyl 3-(chlorosulfonyl)-2-phenylpropanoate is a specialized organic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Structurally, it combines a sulfonyl chloride moiety with a methyl ester and a phenyl ring .
The safety profile of this compound is dominated by the chlorosulfonyl functional group (-SO₂Cl) .[1] Like all sulfonyl chlorides, it is an electrophilic corrosive that reacts violently with nucleophiles, including water and biological tissue. Upon contact with moisture (even ambient humidity), it hydrolyzes to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid.
Critical Hazard Mechanism:
-
Hydrolysis:
-
Consequence: Immediate respiratory irritation, severe ocular damage, and chemical burns upon skin contact.
Hazard Identification & Risk Assessment
Before selecting PPE, researchers must understand the specific risks. This compound is not just "toxic"; it is destructively reactive .
| Hazard Class | GHS Classification (Derived) | Operational Implication |
| Corrosive | Skin Corr.[1][2] 1B / Eye Dam. 1 | Irreversible tissue damage occurs within seconds of contact. |
| Respiratory | STOT SE 3 (Resp.[3][4] Irrit.) | Inhalation of HCl vapors (hydrolysis byproduct) causes lung edema. |
| Reactivity | Water Reactive | Do not use water for initial spill cleanup. Keep dry.[5] |
Visualizing the Hazard Pathway
The following diagram illustrates the "Failure Mode" if moisture control is lost, leading to exposure risks.
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient. The corrosivity and organic solubility of this compound require a multi-barrier approach.
A. Hand Protection (Critical)
-
Primary Layer: Nitrile Gloves (Double-gloving recommended). [1]
-
Reasoning: Sulfonyl chlorides can permeate thin nitrile. Double gloving provides a "sacrificial" outer layer.
-
Specification: Minimum thickness 5 mil (0.12 mm).
-
-
Secondary Layer (For Spill Cleanup/High Exposure): Silver Shield / 4H (Laminate) Gloves. [1]
-
Reasoning: These offer broad-spectrum resistance to chlorinated organics and corrosives where nitrile may fail after prolonged contact.[1]
-
B. Eye & Face Protection[3][4][6][7]
-
Requirement: Chemical Splash Goggles + Face Shield. [1]
-
Why: Safety glasses with side shields are inadequate . The hydrolysis releases HCl gas which can bypass glasses. A face shield protects the neck and face from splashes during quenching or transfer.
-
C. Respiratory Protection
-
Primary Control: Chemical Fume Hood (Sash at proper working height).
-
Secondary (If hood is unavailable or for spill cleanup): Full-face respirator with Multi-Gas/Vapor Cartridges (OV/AG) (Organic Vapor + Acid Gas).[1]
-
Note: The "Acid Gas" component is vital for neutralizing HCl fumes.
-
D. Body Protection
-
Standard: Cotton lab coat (fire resistant preferred).
-
Enhanced: Chemical-resistant apron (Rubber or Neoprene) worn over the lab coat during transfer of large quantities (>5g) to prevent soak-through burns.[1]
PPE Summary Table
| Body Part | Recommended Equipment | Technical Specification |
| Hands | Double Nitrile (Routine) Laminate/Silver Shield (Spills) | >5 mil thickness.[1] Change immediately upon splash. |
| Eyes | Splash Goggles | ANSI Z87.1 rated (Indirect venting). |
| Face | Face Shield | 8-inch minimum length, worn over goggles. |
| Lungs | Fume Hood | Face velocity > 100 fpm. |
| Body | Lab Coat + Apron | 100% Cotton coat + Neoprene/Butyl apron. |
Operational Protocols: Safe Handling & Synthesis
Step 1: Preparation & Weighing
-
Environment: Handle strictly inside a fume hood.
-
Moisture Control: This compound degrades in air. Flush the receiving flask with Nitrogen or Argon before transfer.
-
Tools: Use glass or stainless steel spatulas. Avoid plastics that may degrade (e.g., certain polycarbonates).
Step 2: Reaction Setup
-
Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).
-
Addition: Add the sulfonyl chloride slowly to the reaction mixture. If reacting with an amine or alcohol, the reaction will be exothermic.
-
Cooling: Maintain an ice bath (0°C) during the initial addition to control the exotherm and minimize HCl vaporization.
Step 3: Quenching & Disposal (The Most Hazardous Step)[1]
-
Never add water directly to the neat chemical. This causes a violent eruption of hot acid.
-
Protocol:
-
Dilute the waste reaction mixture with an organic solvent (e.g., Dichloromethane).
-
Prepare a saturated Sodium Bicarbonate (NaHCO₃) solution in a large beaker, cooled in an ice bath.
-
Slowly add the reaction mixture to the bicarbonate solution.
-
Expect effervescence (CO₂ release). Wait for bubbling to cease before adding more.
-
Visualizing the Safe Handling Workflow
Emergency Response Procedures
A. In Case of Spill (Solid or Liquid)
-
Evacuate: Clear the immediate area.
-
PPE Up: Don Silver Shield gloves and respiratory protection (if outside hood).
-
Contain: Do not use water. Cover with dry sand , vermiculite , or a specialized acid-neutralizing absorbent .
-
Clean: Sweep up carefully (avoid dust) and place in a hazardous waste container.
-
Decontaminate: Wipe the surface with a dilute soap solution, then water.
B. First Aid
-
Eye Contact: Immediate flush with water for 15 minutes .[3][5][6] Hold eyelids open. Time is tissue.
-
Skin Contact: Remove contaminated clothing immediately.[4][7][6] Flush skin with water for 15 minutes.[3][5] Do not use neutralizing greases on the skin; just water.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (risk of delayed pulmonary edema).
References
-
Sigma-Aldrich. Methyl 3-(chlorosulfonyl)-2-phenylpropanoate Product Detail & CAS Verification. Retrieved from [1]
-
National Institutes of Health (PubChem). Compound Summary: Methyl 2-Chloro-3-phenylpropionate (Structural Analog Safety Data). Retrieved from [1]
- University of California, Berkeley.SOP: Acyl Chlorides and Sulfonyl Chlorides Handling Guide. (General Class Hazards).
-
BenchChem. Safety Data for Sulfonyl Chloride Derivatives. Retrieved from [1]
(Note: Specific toxicological data for this exact CAS is limited; safety protocols are derived from the functional group properties of sulfonyl chlorides and esters, which is the industry standard for handling novel intermediates.)
Sources
- 1. 15441-07-3|Methyl 3-(chlorosulfonyl)propanoate|BLD Pharm [bldpharm.com]
- 2. Methyl 2-Chloro-3-phenylpropionate | C10H11ClO2 | CID 12678200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. keyorganics.net [keyorganics.net]
- 5. combi-blocks.com [combi-blocks.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
